Pharmacopoeial Impurity Limit and HPLC Resolution: Quantified Discrimination of (E)-Ceftriaxone Disodium from Ceftriaxone Sodium
The USP 2025 Ceftriaxone Sodium monograph specifies a limit of NMT 0.5% for Ceftriaxone E-isomer as an individual organic impurity, alongside a system suitability requirement of resolution NLT 3.0 between ceftriaxone and ceftriaxone E-isomer peaks [1]. In validated HPLC systems conforming to the USP method, actual resolution values of 9.99 have been demonstrated, with a relative retention time of 1.4 for the E-isomer versus 1.0 for ceftriaxone sodium . The EP 8.0 monograph analogously lists the E-isomer as Impurity A, with a resolution criterion of minimum 3.0, and achieved resolution of 10.0 in validated applications . This quantitative framework establishes (E)-Ceftriaxone Disodium as an obligatory, pharmacopoeia-mandated reference standard, not a discretionary analytical tool.
| Evidence Dimension | HPLC chromatographic separation and acceptance criteria |
|---|---|
| Target Compound Data | (E)-Ceftriaxone Disodium: relative retention time 1.4; acceptance limit ≤0.5% of API |
| Comparator Or Baseline | Ceftriaxone Sodium (Z-isomer): relative retention time 1.0 (reference) |
| Quantified Difference | Resolution factor = 9.99 (USP) / 10.0 (EP), both well above the minimum criterion of 3.0; impurity limit = 0.5% |
| Conditions | USP 2025 / EP 8.0 HPLC method: C18 column, UV 254 nm, mobile phase with tetradecylammonium bromide/tetraheptylammonium bromide buffer system |
Why This Matters
Procurement of pharmacopoeia-grade (E)-Ceftriaxone Disodium directly determines whether system suitability tests can be passed, enabling valid batch release of ceftriaxone sodium API.
- [1] USP 2025 Ceftriaxone Sodium Monograph, Impurities Table 1: Ceftriaxone E-isomer RRT 1.4, Acceptance Criteria NMT 0.5%; System Suitability: Resolution NLT 3.0. View Source
